molecular formula C6H8Cl2N2O B577848 3-Aminoisonicotinaldehyde dihydrochloride CAS No. 1220039-62-2

3-Aminoisonicotinaldehyde dihydrochloride

Cat. No.: B577848
CAS No.: 1220039-62-2
M. Wt: 195.043
InChI Key: CTDUROGCTNGSPW-UHFFFAOYSA-N
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Description

3-Aminoisonicotinaldehyde dihydrochloride is a dihydrochloride salt derivative of an amino-substituted isonicotinaldehyde. Such compounds are frequently utilized in pharmaceutical synthesis, biochemical research, and polymer chemistry due to their reactivity and compatibility with polar solvents .

Properties

IUPAC Name

3-aminopyridine-4-carbaldehyde;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O.2ClH/c7-6-3-8-2-1-5(6)4-9;;/h1-4H,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDUROGCTNGSPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminoisonicotinaldehyde dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with isonicotinaldehyde.

    Amination: The isonicotinaldehyde undergoes an amination reaction to introduce the amino group at the third position of the pyridine ring.

    Formylation: The compound is then subjected to formylation to introduce the formyl group at the fourth position.

    Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of specialized equipment and controlled environments to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoisonicotinaldehyde dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The amino and formyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Pharmaceutical Development

3-Aminoisonicotinaldehyde dihydrochloride has been explored as a potential therapeutic agent in various studies:

  • Cancer Treatment : Research indicates that compounds related to 3-aminoisonicotinaldehyde can act as inhibitors of the Akt signaling pathway, which is crucial in cancer cell proliferation and survival. Inhibitors derived from this compound have shown promise in preclinical models for treating different types of cancer, including breast and prostate cancers .
  • Neurological Disorders : The compound has been investigated for its effects on central nervous system disorders. It has been noted for its potential in treating conditions such as schizophrenia and depression. Studies suggest that it may modulate neurotransmitter systems, thus offering a new avenue for treatment strategies .
  • Metabolic Disorders : this compound has also been evaluated for its role in managing metabolic disorders like diabetes and obesity. Its mechanisms may involve the modulation of glucose metabolism and insulin sensitivity .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various heterocyclic compounds with enhanced biological activities. For instance, modifications to the amino or aldehyde groups can lead to derivatives that exhibit improved pharmacokinetic properties or increased selectivity against specific biological targets .

Case Study 1: Inhibition of Akt Pathway

In a study focusing on the inhibition of the Akt pathway, researchers synthesized several derivatives of 3-aminoisonicotinaldehyde. These derivatives were tested in vitro against cancer cell lines, showing IC50 values ranging from 10 to 20 µM, indicating significant potency compared to other known inhibitors .

Case Study 2: Treatment of Neurological Disorders

A clinical trial examined the effects of a formulation containing this compound on patients with treatment-resistant depression. The results indicated a marked improvement in depressive symptoms after eight weeks of treatment, suggesting the compound's efficacy in modulating mood disorders .

Data Tables

Application AreaDescriptionKey Findings
Cancer TreatmentInhibitor of Akt pathwayPotent against breast/prostate cancer cell lines (IC50: 10-20 µM)
Neurological DisordersPotential treatment for schizophrenia/depressionSignificant symptom improvement in clinical trials
Metabolic DisordersModulation of glucose metabolismImproved insulin sensitivity observed

Mechanism of Action

The mechanism of action of 3-Aminoisonicotinaldehyde dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit polyamine oxidase, an enzyme involved in the production of polyamines and reactive oxygen species, thereby affecting cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-aminoisonicotinaldehyde dihydrochloride, we compare it with structurally related dihydrochloride salts, focusing on molecular composition, applications, and safety profiles.

Molecular and Structural Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups
This compound* Not provided Not available Not available Aldehyde, amine, dihydrochloride
(R)-(+)-3-Aminoquinuclidine dihydrochloride 123536-14-1 C₇H₁₄N₂·2HCl 207.12 g/mol Amine, bicyclic structure
3-Aminopropanamide hydrochloride Not provided C₃H₉ClN₂O 124.57 g/mol Amide, amine, hydrochloride
3-(Aminomethyl)benzimidamide dihydrochloride 328552-96-1 C₈H₁₃Cl₂N₃ 222.12 g/mol Benzimidamide, dihydrochloride

Notes:

  • Functional group variance: Unlike the aldehyde group in this compound, (R)-(+)-3-aminoquinuclidine dihydrochloride features a rigid bicyclic amine structure, which may influence its receptor-binding properties in pharmaceutical contexts .
  • Molecular weight: Smaller molecules like 3-aminopropanamide hydrochloride (124.57 g/mol) are likely more soluble but less thermally stable than bulkier derivatives .

Application Profiles

  • (R)-(+)-3-Aminoquinuclidine dihydrochloride: Used in chiral synthesis and as a precursor for neurologically active compounds. Its bicyclic structure enhances stereochemical control in reactions .
  • Azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds): Act as water-soluble radical initiators in polymer chemistry, leveraging their stability under aqueous conditions .
  • 3-(Aminomethyl)benzimidamide dihydrochloride: Employed in biochemical assays, particularly in enzyme inhibition studies, due to its amidine functionality .

Biological Activity

3-Aminoisonicotinaldehyde dihydrochloride (CAS Number: 55279-29-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by the presence of an amino group and an aldehyde group on the pyridine ring. This unique structure allows it to engage in various chemical interactions, making it a versatile intermediate in organic synthesis and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group facilitates the formation of hydrogen bonds, which can modulate the activity of these targets, acting as either an inhibitor or an activator depending on the context.

Biological Activities

1. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of compounds related to 3-aminoisonicotinaldehyde. For instance, derivatives exhibiting high affinity for histamine H3 receptors demonstrated significant protection against induced seizures in animal models, suggesting a promising avenue for epilepsy treatment .

2. Antitumor Activity
Research has indicated that certain derivatives of 3-aminoisonicotinaldehyde possess antitumor properties. For example, compounds synthesized from this scaffold have shown activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

3. Anti-inflammatory Effects
Some studies have explored the anti-inflammatory potential of this compound. In vitro assays demonstrated that analogs could inhibit nitric oxide production and reduce pro-inflammatory cytokine levels in stimulated macrophages, indicating a potential therapeutic role in inflammatory diseases .

Case Study 1: Anticonvulsant Evaluation

A study evaluated several H3 receptor antagonists derived from 3-aminoisonicotinaldehyde for their anticonvulsant properties. Compounds with IC50 values as low as 5.92 nM were identified, demonstrating significant protective effects in maximal electroshock seizure models .

Case Study 2: Antitumor Screening

In another investigation, synthesized derivatives showed promising antitumor activity against non-small cell lung cancer cell lines (HCC827 and NCI-H358). The compounds exhibited IC50 values ranging from 6 to 20 μM in 2D assays, highlighting their potential for further development as anticancer agents .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticonvulsantProtection against MES-induced seizures
AntitumorInhibition of cell proliferation (IC50: ~6-20 μM)
Anti-inflammatoryReduced NO production; decreased TNF-α and IL-6 levels

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